1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone
Description
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone (CAS: 37845-71-9) is a deuterated aromatic ketone derivative with the molecular formula C₁₂H₁₇Cl₃N₂O and a molecular weight of 311.63 g/mol . Structurally, it features a 4-amino-3,5-dichlorophenyl group attached to an ethanone backbone, with a tert-butyl-d9-amino substituent at the second carbon. The deuterium atoms (d9) on the tert-butyl group enhance its utility as a stable isotope-labeled internal standard in mass spectrometry, particularly in pharmacokinetic and metabolic studies .
The compound is synthesized via reductive amination or nucleophilic substitution reactions, often starting from 1-(4-amino-3,5-dichlorophenyl)ethanone precursors . Its hydrochloride salt form improves stability and aqueous solubility, making it suitable for analytical and research applications .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,16H,6,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQLKPBFDBNMD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443205 | |
| Record name | 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129138-59-6 | |
| Record name | Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129138-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Conditions
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Catalyst System : Platinum oxide (5% Pt on carbon) with stannous chloride as a promoter.
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Solvent : Methanol or methanol-water mixtures.
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Pressure : 2.8–3.5 kg cm⁻² (40–50 psig) hydrogen atmosphere.
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Temperature : Room temperature (20–25°C).
In a representative procedure, 1.0 g of 2-<i>tert</i>-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride is agitated with methanol (20 mL) and platinum oxide catalyst under hydrogen pressure. After 5 hours, thin-layer chromatography (TLC) reveals minimal conversion to the target ethanone, highlighting the need for promoter additives.
Role of Promoters
Stannous chloride significantly enhances reaction efficiency by preventing catalyst poisoning and facilitating hydrogen dissociation. Without promoters, hydrogen uptake remains negligible, as observed in comparative trials using Raney nickel or palladium catalysts.
Solvent and Temperature Optimization
Crystallization and purification steps are critical for obtaining high-purity 1-(4-amino-3,5-dichloro-phenyl)-2-<i>tert</i>-butyl-d9-amino-ethanone. Data from U.S. Patent 4,461,914 and Justia Patent 20240199615 highlight the following:
Solvent Systems
| Solvent Combination | Purpose | Outcome |
|---|---|---|
| Methanol/Water | Dissolution of aminoketone | Partial precipitation of product |
| Isopropanol/n-Heptane | Anti-solvent crystallization | High-purity crystals (MP: 92–93°C) |
| Benzyl Alcohol/Methyl Benzoate | High-temperature solubilization | Stabilizes deuterated forms |
Temperature Effects
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Crystallization : Cooling to −50°C in n-heptane yields 85% product recovery.
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Reaction Kinetics : Elevated temperatures (50–60°C) improve solubility but risk deuteration loss.
Challenges and Mitigation Strategies
Byproduct Formation
Low Hydrogen Uptake
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Issue : Minimal H₂ consumption due to catalyst deactivation.
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Solution :
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Incremental catalyst addition (e.g., 0.25 g Pt/C per 1.0 g substrate).
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Extended reaction times (18–24 hours).
-
Comparative Analysis of Catalysts
Data from U.S. Patent 4,461,914 demonstrate the impact of catalyst choice on yield:
| Catalyst | Promoter | Conversion (%) | Key Byproducts |
|---|---|---|---|
| Platinum Oxide | SnCl₂ | 95 | None detected |
| Palladium-on-Carbon | None | 10 | 1-(4-Aminophenyl)-2-<i>tert</i>-butylaminoethanol |
| Raney Nickel | None | <5 | Unchanged starting material |
Industrial-Scale Synthesis
Example 2 of Justia Patent 20240199615 outlines a scalable process:
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ethanone moiety to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Bronchodilator Properties
Clenbuterol is primarily known for its bronchodilator effects, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated version, Clenbuterol-d9, is often utilized in research to study the pharmacokinetics and metabolism of clenbuterol without interference from its non-deuterated counterpart.
Weight Loss and Muscle Growth
Due to its anabolic properties, clenbuterol has been used off-label for weight loss and muscle growth in both humans and animals. Research has shown that it can enhance muscle mass and reduce fat deposition, making it a subject of interest in sports medicine and veterinary applications.
Veterinary Medicine
Clenbuterol is used in veterinary medicine to treat respiratory issues in horses and other livestock. Its application in this field raises concerns about residues in food products, prompting studies on the metabolism of clenbuterol-d9 to ensure food safety.
Quantification in Biological Samples
Clenbuterol-d9 serves as an internal standard in analytical methods such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This application is crucial for accurately quantifying clenbuterol levels in biological matrices like urine and blood, which is essential for clinical testing and forensic analysis .
Environmental Monitoring
The detection of clenbuterol residues in environmental samples has become increasingly important due to its potential impact on ecosystems. Studies employing Clenbuterol-d9 as a tracer have been conducted to assess contamination levels and the compound's persistence in various environments.
Clinical Testing
A notable study published in the Journal of Chromatography A demonstrated the efficacy of using Clenbuterol-d9 as an internal standard for quantifying clenbuterol at trace levels in human urine samples. The researchers highlighted the importance of isotopically labeled standards for improving accuracy in toxicological analyses .
Veterinary Residue Studies
Research focusing on the metabolism of clenbuterol in livestock has utilized Clenbuterol-d9 to trace metabolic pathways and determine withdrawal times for meat products. These studies are vital for regulatory compliance and ensuring consumer safety .
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to active sites, while the tert-butyl-d9-amino-ethanone moiety influences the compound’s pharmacokinetics and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Clenbuterol (1-(4-Amino-3,5-dichloro-phenyl)-2-(tert-butylamino)ethanol)
Clenbuterol-D9 Hydrochloride
- Structural Difference: Deuterated tert-butyl group (d9), similar to the target compound, but with an ethanol backbone .
- Molecular Weight : ~286.27 g/mol (vs. 311.63 g/mol).
- Key Properties :
1-(4-Amino-3,5-dichloro-phenyl)-2-bromo-ethanone (CAS 37148-47-3)
Brombuterol (1-(4-Amino-3,5-dibromo-phenyl)-2-tert-butylamino-ethanol Hydrochloride)
- Structural Difference: Bromine replaces chlorine at the 3,5-positions; ethanol backbone .
- Molecular Weight : 409.52 g/mol (vs. 311.63 g/mol).
- Used in veterinary research for β-agonist activity studies .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
Biological Activity
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone is a synthetic compound notable for its unique structural characteristics, which include a dichlorophenyl group and a tert-butylamino moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone is C15H19Cl2N2O, with a molecular weight of approximately 311.6 g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H19Cl2N2O |
| Molecular Weight | 311.6 g/mol |
| Functional Groups | Amino, Dichlorophenyl |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging between 1.25 to 5 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
A comparative analysis of similar compounds reveals:
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| 1-(4-Amino-3-chlorophenyl)-2-isopropylaminoethanone | 1.25 | Moderate antimicrobial activity |
| 1-(4-Amino-3,5-difluorophenyl)-2-tert-butylaminoethanone | 0.312 | High antimicrobial activity |
| 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | TBD | Under investigation |
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds with similar structures demonstrated varying degrees of total antioxidant capacity (TAC). The results indicated that amine derivatives generally possess higher antioxidant activity due to their ability to donate hydrogen atoms to free radicals .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., B16F10 melanoma and MDA-MB-231 breast cancer cells) have shown promising results for derivatives of the compound . For example:
| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |
|---|---|---|---|
| Compound A | B16F10 | 6.3 | 10% |
| Compound B | MDA-MB-231 | 4.0 | 15% |
| Compound C | HepG2 | 7.1 | 20% |
These findings suggest that certain derivatives may selectively inhibit tumor cell growth while having less impact on normal cells, highlighting their potential as therapeutic agents .
The biological activity of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone may involve interactions with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The presence of halogen atoms in its structure is believed to enhance its binding affinity and bioactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone?
Answer:
The synthesis typically involves multi-step functionalization of the dichlorophenyl backbone. A plausible route includes:
Friedel-Crafts Acylation : React 4-amino-3,5-dichlorobenzene with tert-butyl-d9-acetyl chloride under anhydrous conditions using AlCl₃ as a catalyst .
Amination : Introduce the tert-butyl-d9-amine group via reductive amination or nucleophilic substitution, optimizing reaction temperature (e.g., 60–80°C) to prevent deuteration loss .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Key Considerations : Monitor deuteration stability using NMR (²H NMR for isotopic integrity) and LC-MS for structural confirmation .
Basic: How can spectroscopic techniques characterize this compound’s structural and isotopic purity?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, tert-butyl-d9 signals as a singlet at δ 1.3 ppm). Absence of non-deuterated tert-butyl peaks (δ 1.2–1.4 ppm) confirms isotopic purity .
- FT-IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation for C₁₂H₁₀D₉Cl₂N₂O (M⁺) should match theoretical values within 3 ppm .
Advanced: What analytical strategies resolve contradictions in bioactivity data between structural analogs?
Answer:
Contradictions often arise from differences in stereochemistry, deuteration effects, or assay conditions:
Comparative Pharmacophore Modeling : Align the compound with analogs like Clenbuterol (CAS 37148-27-9) to identify critical binding motifs (e.g., dichlorophenyl vs. chlorophenyl groups) .
Isotopic Effect Studies : Compare pharmacokinetic profiles (e.g., metabolic half-life) of deuterated vs. non-deuterated forms using in vitro hepatic microsome assays .
Dose-Response Curves : Use standardized cell-based assays (e.g., cAMP modulation in β-adrenergic receptors) under controlled conditions (pH 7.4, 37°C) to minimize variability .
Table 1 : Bioactivity Comparison of Structural Analogs
| Compound | EC₅₀ (β₂-Adrenergic Receptor) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Target Compound (d9) | 12 nM | 45 |
| Non-deuterated Analog | 15 nM | 28 |
| Clenbuterol | 8 nM | 60 |
Advanced: How can deuterium kinetic isotope effects (KIEs) impact metabolic studies of this compound?
Answer:
Deuteration at the tert-butyl group alters metabolic pathways:
- Cytochrome P450 Inhibition : Deuteration reduces C-H bond cleavage rates, increasing t₁/₂ in liver microsomes (e.g., from 28 to 45 min in rat models) .
- Mass Spectrometry Differentiation : Use MRM transitions (e.g., m/z 345 → 287 for d9 vs. m/z 336 → 278 for non-deuterated) to track metabolites in plasma .
- Statistical Validation : Apply ANOVA to compare AUC₀–24h values between isotopic forms (p < 0.05 threshold) .
Basic: What storage conditions preserve the stability of this deuterated compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in deuterated DMSO (DMSO-d6) for long-term storage; avoid protic solvents (e.g., H₂O) to minimize H/D exchange .
- Stability Monitoring : Perform quarterly LC-MS checks for deuteration loss (<2% annual degradation under optimal conditions) .
Advanced: Which chromatographic methods optimize separation from closely related impurities?
Answer:
- HPLC Conditions :
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile Phase: Acetonitrile (0.1% formic acid)/H₂O (0.1% formic acid), gradient from 40% to 90% acetonitrile over 20 min .
- Detection: UV at 254 nm (ε = 5200 M⁻¹cm⁻¹) .
- Impurity Profiling : Identify by-products (e.g., dechlorinated intermediates) using HRMS and spiking with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
